molecular formula C35H31F3N6O2 B12378167 pan-KRAS-IN-14

pan-KRAS-IN-14

Cat. No.: B12378167
M. Wt: 624.7 g/mol
InChI Key: RFESPHBPXZKJSG-UTJMDAJZSA-N
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Description

Pan-KRAS-IN-14 is a potent inhibitor targeting the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer. KRAS mutations are highly prevalent in these cancers, making KRAS a critical target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pan-KRAS-IN-14 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tetrahydroisoquinoline core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Pan-KRAS-IN-14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pan-KRAS-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Pan-KRAS-IN-14 exerts its effects by binding to the KRAS protein, preventing its activation and subsequent signaling through downstream pathways such as the MAPK and PI3K pathways. This inhibition disrupts cellular processes that are essential for cancer cell proliferation and survival. The compound specifically targets the catalytic domain of KRAS, blocking its interaction with guanine nucleotide exchange factors and preventing the exchange of GDP for GTP .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pan-KRAS-IN-14

This compound is unique in its ability to target a broad range of KRAS mutations, making it a versatile tool for studying KRAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain KRAS mutations, this compound can inhibit multiple KRAS variants, providing a broader therapeutic potential .

Properties

Molecular Formula

C35H31F3N6O2

Molecular Weight

624.7 g/mol

IUPAC Name

4-[4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol

InChI

InChI=1S/C35H31F3N6O2/c1-3-6-27-29-32(30(38)31(40-27)25-13-23(45)11-19-7-8-26(37)24(4-2)28(19)25)41-34(42-33(29)43-16-21-12-22(17-43)39-21)46-18-35-9-5-10-44(35)15-20(36)14-35/h2,7-8,11,13,20-22,39,45H,5,9-10,12,14-18H2,1H3/t20-,21?,22?,35+/m1/s1

InChI Key

RFESPHBPXZKJSG-UTJMDAJZSA-N

Isomeric SMILES

CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F

Canonical SMILES

CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OCC78CCCN7CC(C8)F

Origin of Product

United States

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